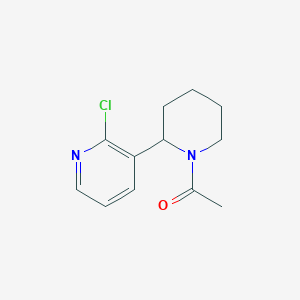
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H14ClNO It is a derivative of piperidine and pyridine, featuring a chlorinated pyridine ring attached to a piperidine moiety via an ethanone linker
準備方法
The synthesis of 1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and piperidine.
Reaction Conditions: The reaction involves the formation of a carbonyl group through the use of ethanone as a linker. The process may require catalysts and specific temperature and pressure conditions to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary based on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include N-oxides, alcohols, and substituted pyridine derivatives.
科学的研究の応用
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a phenyl group instead of a chloropyridine ring, leading to different chemical properties and applications.
1-(3-Chloropyridin-2-yl)ethanone:
Piperidine Derivatives: Various piperidine derivatives exist with different substituents, each offering unique properties and applications in medicinal chemistry and industry.
特性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
1-[2-(2-chloropyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-8-3-2-6-11(15)10-5-4-7-14-12(10)13/h4-5,7,11H,2-3,6,8H2,1H3 |
InChIキー |
HMEUYAXOMPKCEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


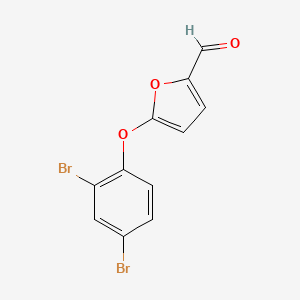


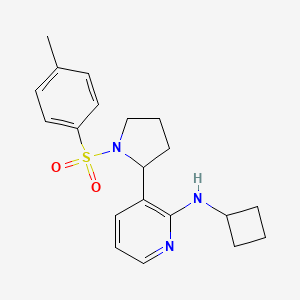
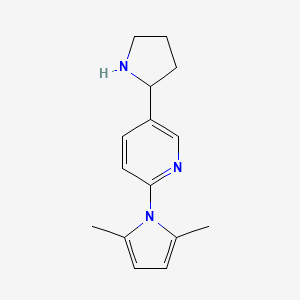

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)

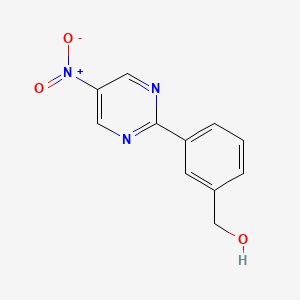
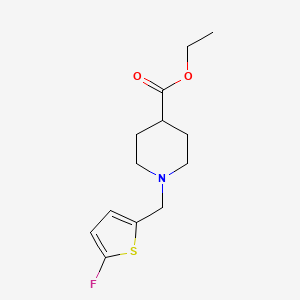

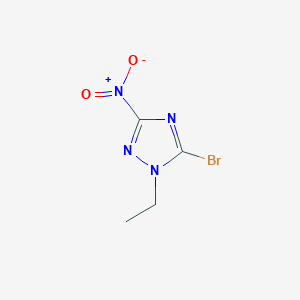
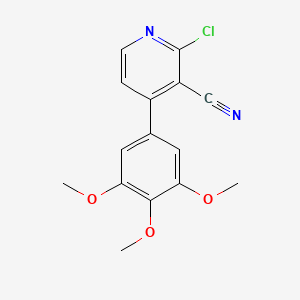
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
